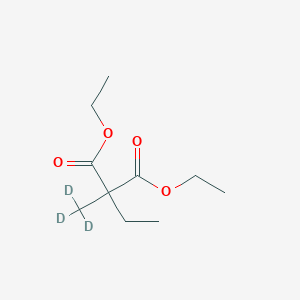

Diethyl 2-Ethyl-2-methylmalonate-D3

Beschreibung

Eigenschaften

IUPAC Name |

diethyl 2-ethyl-2-(trideuteriomethyl)propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O4/c1-5-10(4,8(11)13-6-2)9(12)14-7-3/h5-7H2,1-4H3/i4D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODRGILDUWDVBJX-GKOSEXJESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C(=O)OCC)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(CC)(C(=O)OCC)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Safety and Handling of Diethyl 2-Ethyl-2-methylmalonate-D3

Executive Summary

Diethyl 2-Ethyl-2-methylmalonate-D3 (henceforth DEMM-D3 ) is a high-value stable isotope-labeled reagent. It serves as the critical precursor in the synthesis of Butabarbital-D3 , a deuterated internal standard used extensively in forensic toxicology and clinical mass spectrometry (GC-MS/LC-MS).

While chemically similar to its non-deuterated parent (CAS 609-08-5), the D3 isotopologue requires elevated handling protocols. The primary operational risks are not merely toxicological but economic and analytical : moisture-induced hydrolysis can degrade the ester functionality, and isotopic dilution can compromise quantitative accuracy. This guide defines the "Dry Chain of Custody" required to maintain reagent integrity.

Physicochemical Profile & Identity

DEMM-D3 is a malonic ester substituted at the alpha carbon. The deuterium labeling is typically located on the methyl group attached to the quaternary carbon (

Table 1: Chemical Specifications

| Property | Specification | Notes |

| Chemical Name | Diethyl 2-ethyl-2-(methyl-d3)malonate | |

| Parent CAS | 609-08-5 | Reference for non-deuterated form |

| Molecular Formula | ||

| Molecular Weight | ~205.27 g/mol | +3.02 Da shift vs. Protium form |

| Physical State | Liquid | Colorless to pale yellow |

| Boiling Point | ~215°C (Predicted) | High boiling point ester |

| Solubility | Organic solvents (EtOH, EtOAc, DCM) | Hydrolyzes in water |

| Flash Point | ~85°C (Closed Cup) | Combustible Liquid |

Risk Assessment & Toxicology

Health Hazards

While specific toxicological data for the D3 variant is limited, it is functionally equivalent to the non-deuterated parent.

-

Skin/Eye Irritation: Malonate esters are mild to moderate irritants. Direct contact can cause dermatitis or conjunctivitis.

-

Inhalation: Vapors may cause respiratory tract irritation.

-

Systemic Toxicity: Low acute toxicity, but ingestion can lead to central nervous system (CNS) depression if metabolized (hydrolysis releases ethanol and malonic acid derivatives).

Regulatory Compliance (Critical)

Precursor Status: DEMM-D3 is a direct structural precursor to Butabarbital (Schedule III in the US).

-

Compliance: Researchers must verify if this specific precursor falls under "List I Chemical" surveillance or similar regulatory watchlists in their jurisdiction (e.g., DEA regulations in the US, precursors regulations in the EU).

-

Documentation: Maintain strict usage logs reconciling mass purchased vs. mass consumed.

Specialized Handling: The "Dry Chain of Custody"

The cost of deuterated reagents necessitates a "zero-loss" protocol. The primary enemy of DEMM-D3 is atmospheric moisture , which catalyzes ester hydrolysis, cleaving the ethyl groups and rendering the molecule useless for condensation reactions.

Protocol: Inert Atmosphere Handling

Do not dispense this reagent on an open benchtop.

-

Equilibration: Allow the storage vial to reach room temperature inside a desiccator before opening to prevent condensation.

-

Atmosphere: All transfers should occur within a Nitrogen (

) or Argon glove box or under a positive pressure -

Syringe Technique: Use gas-tight syringes (Hamilton type) for volumetric dispensing to avoid head-space air exchange.

Visualization: Reagent Handling Workflow

The following diagram illustrates the "Dry Chain of Custody" to prevent hydrolysis.

Figure 1: The "Dry Chain of Custody" ensures the hygroscopic ester is never exposed to atmospheric moisture, preventing hydrolysis.

Application Context: Synthesis of Butabarbital-D3

Understanding the downstream application clarifies the handling stringency. DEMM-D3 is condensed with urea to form the barbiturate ring. If the ester is hydrolyzed prior to this step, the cyclization will fail .

Synthesis Mechanism

-

Reagents: DEMM-D3 + Urea.[1]

-

Catalyst: Sodium Ethoxide (NaOEt) in absolute ethanol.

-

Critical Control Point: The ethanol must be "Super Dry" (<50 ppm water). Water will consume the ethoxide catalyst and hydrolyze the DEMM-D3.

Visualization: Synthesis Pathway

This diagram details the conversion of DEMM-D3 into the forensic standard.

Figure 2: Synthesis of Butabarbital-D3. Moisture exclusion is critical at the precursor and reagent mixing stages to ensure ring closure.

Emergency Protocols

In the event of exposure or release, follow these specific steps.

Spills

-

Evacuate: Remove ignition sources (Flash point ~85°C).

-

PPE: Wear nitrile gloves and safety goggles.

-

Absorb: Use an inert absorbent (vermiculite or sand). Do not use combustible materials like sawdust.

-

Disposal: Place in a sealed container labeled "Organic Waste - Deuterated Esters".

First Aid[3]

-

Eye Contact: Rinse immediately with water for 15 minutes.[2][3][4][5] Remove contact lenses.[4] Seek medical attention.

-

Skin Contact: Wash with soap and water.[2][3][4][5] If irritation persists (dermatitis), consult a physician.

-

Ingestion: Do NOT induce vomiting due to aspiration risk. Rinse mouth with water.[2][3][4][5] Call a poison control center.

Storage & Stability

-

Temperature: Store at -20°C (Freezer).

-

Container: Amber glass vials with Teflon-lined screw caps.

-

Seal: Parafilm or electrical tape over the cap to minimize gas exchange.

-

Shelf Life: 2 years if unopened. Once opened, use within 6 months or re-verify purity via GC-MS.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11677, Diethyl methylmalonate. Retrieved from [Link]

-

U.S. Department of Justice, DEA. (2024). List of Scheduled Chemicals and Precursors. Retrieved from [Link]

Sources

Methodological & Application

Quantitative analysis of organic acids using Diethyl 2-Ethyl-2-methylmalonate-D3

Application Note: High-Precision Quantitation of 2-Ethyl-2-methylmalonic Acid (EMMA) and Related Branched-Chain Organic Acids

Executive Summary

This application note details the quantitative analysis of 2-Ethyl-2-methylmalonic acid (EMMA) and related branched-chain organic acids in biological matrices (plasma/urine). The protocol utilizes Diethyl 2-Ethyl-2-methylmalonate-D3 as the Internal Standard (IS).

Unlike traditional silylation (TMS) methods, this protocol employs Ethyl Chloroformate (ECF) derivatization .[1] This strategic choice ensures that the target analyte (EMMA) is converted into its diethyl ester form, rendering it structurally identical to the Internal Standard (except for the isotope label) during chromatographic separation. This "structure-matched" approach minimizes variance in ionization efficiency and retention time, providing superior precision for diagnosing metabolic disorders such as Ethylmalonic Encephalopathy and Short-Chain Acyl-CoA Dehydrogenase (SCAD) Deficiency .

Scientific Principles & Mechanism

The "Structure-Matched" Strategy

Standard organic acid profiling often uses BSTFA to create Trimethylsilyl (TMS) derivatives.[2] However, using a Diethyl ester internal standard with a TMS method creates a physicochemical mismatch (TMS-analyte vs. Ethyl-IS), leading to retention time shifts and different fragmentation patterns.

By using Ethyl Chloroformate (ECF) in an ethanolic medium, we convert the target carboxylic acids into ethyl esters.[3]

-

Target: 2-Ethyl-2-methylmalonic acid

Diethyl 2-ethyl-2-methylmalonate -

IS: Diethyl 2-ethyl-2-methylmalonate-D3 (Already in final form)

This alignment ensures that both the analyte and IS co-elute (with slight isotopic separation) and share identical ionization thermodynamics.

Reaction Mechanism (Graphviz)

Caption: Reaction pathway showing the conversion of target acids to ethyl esters to match the pre-existing structure of the Internal Standard.

Materials & Reagents

| Component | Specification | Role |

| Internal Standard | Diethyl 2-Ethyl-2-methylmalonate-D3 | Quantitation Reference (Targeting EMMA) |

| Derivatizing Agent | Ethyl Chloroformate (ECF) | Converts acids to ethyl esters |

| Catalyst | Pyridine (Anhydrous) | Acid scavenger & catalyst |

| Alcohol | Ethanol (Absolute) | Esterification substrate |

| Extraction Solvent | Chloroform (CHCl3) or Hexane | Extracts the final esters |

| Matrix | Urine (normalized to Creatinine) or Plasma | Biological Sample |

Experimental Protocol

Step 1: Sample Preparation & Spiking

-

Urine: Thaw urine samples at room temperature. Vortex for 10 seconds.[1]

-

Normalization: Transfer a volume of urine equivalent to 0.2 µmol creatinine into a glass centrifuge tube. Dilute to a total volume of 200 µL with deionized water.

-

Plasma: Use 100 µL of plasma. Protein precipitation is required (add 400 µL cold methanol, vortex, centrifuge, use supernatant).[1]

-

IS Addition: Add 10 µL of Diethyl 2-Ethyl-2-methylmalonate-D3 working solution (100 µg/mL in Ethanol).

-

Note: The IS tracks extraction efficiency and injection variability.

-

Step 2: ECF Derivatization (Aqueous Phase)

This reaction occurs rapidly in the aqueous phase, eliminating the need for time-consuming lyophilization.

-

Add 200 µL of Ethanol and 50 µL of Pyridine to the sample. Vortex briefly.

-

Add 30 µL of Ethyl Chloroformate (ECF) slowly.

-

Caution: Gas evolution (

) will occur. Do not cap tightly immediately.

-

-

Vortex vigorously for 30 seconds .

-

(Optional) For dicarboxylic acids like EMMA, a second addition of ECF (20 µL) ensures complete derivatization of both carboxyl groups.

Step 3: Liquid-Liquid Extraction

-

Add 300 µL of Chloroform (containing 1% ECF to prevent hydrolysis).

-

Add 100 µL of saturated Sodium Bicarbonate (

) solution to adjust pH and neutralize excess acid. -

Vortex for 1 minute.

-

Centrifuge at 3,000 x g for 5 minutes to separate layers.

-

Transfer the bottom organic layer (Chloroform) to a GC vial with a glass insert.

-

Note: Add anhydrous sodium sulfate (

) to the vial to remove residual water traces.

-

Step 4: GC-MS Analysis

Instrument: Agilent 7890B GC / 5977B MSD (or equivalent). Column: DB-5MS UI (30m x 0.25mm x 0.25µm).

-

Inlet: Splitless mode, 260°C.

-

Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

-

Oven Program:

-

Initial: 60°C (hold 1 min).

-

Ramp 1: 20°C/min to 180°C.

-

Ramp 2: 10°C/min to 300°C (hold 3 min).

-

-

MS Source: Electron Impact (EI), 70 eV, 230°C.[1]

-

Acquisition: SIM (Selected Ion Monitoring) Mode for quantitation; Scan mode (m/z 50-550) for qualification.

Data Analysis & Quantitation

SIM Table Parameters

To achieve high sensitivity, monitor the specific ions for the diethyl esters.

| Analyte | Derivative Form | Quantifier Ion ( | Qualifier Ions ( | Retention Time (approx) |

| 2-Ethyl-2-methylmalonic Acid | Diethyl Ester | 173 | 128, 202 (M+) | 8.4 min |

| IS (D3-Standard) | Diethyl Ester-D3 | 176 | 131, 205 (M+) | 8.4 min |

| Ethylmalonic Acid | Diethyl Ester | 159 | 131, 115 | 7.2 min |

Note: The Quantifier ion 173 corresponds to the loss of an ethyl group (

Calculation

Calculate the concentration of EMMA using the Response Factor (

Validation & Troubleshooting

Linearity & Limits

-

Linear Range: 0.5 – 200 µmol/L.[1]

-

LOD: ~0.1 µmol/L (S/N > 3).

-

Precision (CV%): < 5% intra-day; < 8% inter-day.

Troubleshooting Guide

-

Low IS Recovery: Check the pH during extraction. If the solution is too acidic, esters may hydrolyze. Ensure

is added.[1] -

Incomplete Derivatization: If mono-ethyl esters are observed (M-28 peaks), increase the volume of Pyridine and ECF or extend vortex time.

-

Water in GC: Broad solvent peaks or tailing.[1] Ensure the chloroform layer is dried with Sodium Sulfate before injection.

References

-

Hušek, P. (1998).[1] "Chloroformates in Gas Chromatography as General Purpose Derivatizing Agents." Journal of Chromatography B, 717(1-2), 57-91. Link

-

Centers for Disease Control and Prevention (CDC). "Laboratory Procedure Manual: Methylmalonic Acid via LC-MS/MS." (Adapted for GC-MS context regarding organic acid markers). Link

-

Kuhara, T. (2001).[1] "Diagnosis of inborn errors of metabolism using filter paper urine, urease treatment, isotope dilution and gas chromatography–mass spectrometry."[1] Journal of Chromatography B, 758(1), 3-25. Link

-

Tanaka, K., et al. (1980).[1] "Gas-chromatographic method of screening for inborn errors of metabolism in urine." Clinica Chimica Acta. (Foundational work on OA profiling).

-

NIST Chemistry WebBook. "Diethyl methylmalonate Spectra and Data." Link

Sources

Derivatization methods compatible with Diethyl 2-Ethyl-2-methylmalonate-D3

Application Note & Technical Guide

Executive Summary

Diethyl 2-Ethyl-2-methylmalonate-D3 (CAS: 2049-70-9 (unlabeled analog)) is a critical stable isotope-labeled building block used primarily in the synthesis of deuterated barbiturates and as an internal standard for metabolic profiling. Its quaternary carbon structure, featuring a stable trideuteromethyl (

This guide details two distinct "derivatization" workflows:

-

Synthetic Derivatization (Upstream): The condensation protocol to convert the ester into the pharmacologically active 5-ethyl-5-(methyl-d3)-barbituric acid scaffold.

-

Analytical Derivatization (Downstream): The hydrolysis and silylation workflow required for the gas chromatography-mass spectrometry (GC-MS) quality control of the starting material and its acidic metabolites.

Part 1: Chemical Profile & Isotope Stability

Structural Integrity

The D3 label is located on the

| Property | Specification |

| Molecule | Diethyl 2-Ethyl-2-(methyl-d3)-malonate |

| Formula | |

| MW (Labeled) | ~205.25 g/mol (approx +3.02 Da shift) |

| Lability | High Stability. No D/H exchange in protic solvents. |

| Key Reactivity | Diester condensation (Barbiturate formation), Hydrolysis (Diacid formation). |

Handling Precautions

-

Hygroscopicity: The ester is relatively hydrophobic, but anhydrous handling is critical during synthetic derivatization to prevent premature hydrolysis.

-

Isotope Dilution: Avoid prolonged exposure to strong Lewis acids which might theoretically induce methyl migration or scrambling, although this is rare for this scaffold.

Part 2: Synthetic Derivatization (Barbiturate Scaffold)

The primary application of this molecule is the synthesis of 5-Ethyl-5-(methyl-d3)-barbituric acid , a structural analog of Butabarbital and a metabolite standard.

Mechanism: Nucleophilic Acyl Substitution / Cyclization

The reaction involves the condensation of the malonate diester with urea in the presence of a strong base (Sodium Ethoxide).

Critical Control Point: The reaction must be strictly anhydrous. Water causes hydrolysis of the ester to the dicarboxylic acid, which will not react with urea to form the barbiturate ring under these conditions.

Workflow Diagram (DOT)

Figure 1: Synthetic pathway for the conversion of the D3-malonate to the barbiturate scaffold.[1][2]

Protocol: Micro-Scale Synthesis (10 mmol scale)

Reagents:

-

Diethyl 2-Ethyl-2-methylmalonate-D3 (2.05 g, 10 mmol)

-

Urea (dry, 0.9 g, 15 mmol)

-

Sodium Ethoxide (21% wt in EtOH, anhydrous) or freshly prepared from Na (0.5 g) in abs. EtOH (15 mL).

Step-by-Step:

-

Preparation: Setup a 50 mL round-bottom flask with a reflux condenser and a drying tube (

or -

Dissolution: Dissolve Urea (0.9 g) in the Sodium Ethoxide solution (15 mL) with gentle warming (40°C) until clear.

-

Addition: Add Diethyl 2-Ethyl-2-methylmalonate-D3 dropwise over 5 minutes.

-

Reflux: Heat the mixture to reflux (80°C) for 6–8 hours . A white precipitate (the sodium salt of the barbiturate) should begin to form after 1 hour.

-

Quench: Cool the mixture to room temperature. Evaporate most of the ethanol under reduced pressure (Rotavap).

-

Workup: Dissolve the residue in minimal water (10 mL). The solution should be alkaline.

-

Precipitation: Acidify dropwise with 6M HCl to pH 1–2 while stirring on ice. The free acid form of the barbiturate will precipitate.

-

Purification: Filter the white solid, wash with ice-cold water (2 x 2 mL), and recrystallize from boiling water or EtOH/Water if necessary.

Part 3: Analytical Derivatization (GC-MS QC)

To analyze the purity of the starting material or to track its hydrolysis metabolites (2-Ethyl-2-methylmalonic acid-D3) in biological matrices, silylation is the gold standard.

The Challenge: Steric Hindrance

The quaternary carbon at position 2 sterically hinders the carboxylic acid groups. Standard mild derivatization (e.g., Methylation with

Workflow Diagram (DOT)

Figure 2: Analytical workflow for GC-MS quantification of the malonate metabolite.

Protocol: Hydrolysis & Silylation

Reagents:

-

2M KOH in Ethanol/Water (80:20).

-

BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.

-

Pyridine (Anhydrous).

-

Ethyl Acetate (HPLC Grade).

Step-by-Step:

-

Hydrolysis (Optional - for Ester quantification as Acid):

-

Aliquot 50 µL of sample. Add 200 µL 2M KOH.

-

Heat at 80°C for 60 mins. (Note: Steric hindrance requires longer heating than unsubstituted malonates).

-

Cool, acidify with 6M HCl, and extract into Ethyl Acetate (500 µL).

-

Evaporate the organic layer to complete dryness under

.

-

-

Derivatization:

-

To the dried residue, add 50 µL Pyridine and 50 µL BSTFA + 1% TMCS .

-

Cap tightly and vortex.

-

Incubate at 70°C for 30 minutes . (High temp ensures complete silylation of both carboxyl groups on the crowded carbon).

-

-

Analysis:

-

Inject 1 µL into GC-MS (Splitless).

-

Column: DB-5ms or equivalent.

-

Temp Program: 70°C (1 min) -> 20°C/min -> 300°C.

-

Data Interpretation (Mass Shifts)

| Analyte | Derivative | Formula | Key Ions (Approx) |

| D3-Diacid | Bis-TMS Ester | [M-15] : Loss of methyl from TMS.[M-D3-Methyl] : Specific cleavage. | |

| D3-Barbiturate | Di-TMS Ether | M+ : Molecular ion +3 Da vs unlabeled.[M-15] : Base peak. |

References

-

Synthetic Methodology (Barbiturates)

-

Analytical Derivatization (GC-MS)

- Knapp, D. R. (1979). Handbook of Analytical Derivatization Reactions. John Wiley & Sons.

- Sigma-Aldrich Technical Bulletin.

-

Source:

- Brundish, D. et al. "Hydrolysis of sterically hindered esters." Journal of the Chemical Society.

Sources

Troubleshooting & Optimization

Optimizing the concentration of Diethyl 2-Ethyl-2-methylmalonate-D3 internal standard

Status: Operational Ticket ID: IS-OPT-D3-MAL Assigned Specialist: Senior Application Scientist, Mass Spectrometry Division

Executive Summary

You are likely utilizing Diethyl 2-Ethyl-2-methylmalonate-D3 (DEMM-D3) as a stable isotope-labeled internal standard (SIL-IS) for the quantification of malonate derivatives or barbiturate precursors via GC-MS or LC-MS/MS.

Because DEMM possesses a quaternary alpha-carbon (bonded to two carbonyls, an ethyl, and a methyl group), it lacks acidic protons at the active site, rendering it chemically robust against enolization. However, as a diester, it remains susceptible to hydrolysis. The critical challenge with D3 analogs is isotopic cross-talk —where the natural abundance of the analyte interferes with the IS channel, or the IS purity interferes with the analyte channel.

This guide replaces generic advice with a rigorous, self-validating optimization protocol compliant with FDA and EMA Bioanalytical Method Validation guidelines.

Module 1: The "Goldilocks" Concentration Protocol

User Question: How much DEMM-D3 should I add to my samples? Is more always better to drown out noise?

Technical Answer: No. "More" often leads to detector saturation and isotopic cross-talk. The optimal concentration is a function of your instrument's dynamic range and the analyte's expected concentration.

The Optimization Workflow

Do not pick an arbitrary concentration (e.g., 100 ng/mL). Follow this causality-driven selection process:

-

The Lower Bound (Sensitivity): The IS signal must be at least 10–20x greater than the instrument's electronic noise floor.

-

The Upper Bound (Cross-Talk): The IS concentration must not be so high that its isotopic impurities (M-3 or unlabeled impurities) contribute a signal >20% of the analyte's Lower Limit of Quantitation (LLOQ).

-

The Target (Linearity): Ideally, the IS response should match the analyte response at roughly 50% of the Upper Limit of Quantitation (ULOQ) or the geometric mean of the curve.

Visualizing the Decision Logic

Figure 1: Logic flow for determining the optimal Internal Standard concentration, balancing signal intensity against isotopic interference.

Module 2: Diagnosing Isotopic Cross-Talk (The "Null" vs. "Zero")

User Question: I see a peak for my analyte even in blank samples. Is my column dirty, or is it the DEMM-D3?

Technical Answer: This is likely Isotopic Contribution . Since you are using a D3 analog, the mass difference is only 3 Da.

-

Scenario A (Analyte -> IS): High concentrations of the native analyte contain naturally occurring

or -

Scenario B (IS -> Analyte): The DEMM-D3 standard is not 100% isotopically pure. It may contain 0.5% unlabeled (D0) DEMM. If you spike the IS at 1000 ng/mL, that 0.5% impurity equals 5 ng/mL of "fake" analyte. If your LLOQ is 1 ng/mL, your assay is invalid.

The Validation Experiment

Perform these three specific injections to diagnose the source:

| Injection Type | Composition | Purpose | Acceptance Criteria (FDA/EMA) |

| 1. The Double Blank | Pure Matrix + Solvent (No IS, No Analyte) | Checks for system carryover or matrix interferences. | Signal < 20% of LLOQ. |

| 2. The Zero Sample | Pure Matrix + IS Only | Checks if the IS contains unlabeled impurities (Scenario B). | Signal in Analyte Channel must be < 20% of LLOQ. |

| 3. ULOQ w/o IS | Pure Matrix + Analyte at ULOQ (No IS) | Checks if natural isotopes of analyte overlap IS (Scenario A). | Signal in IS Channel must be < 5% of IS response.[1] |

Troubleshooting Protocol:

-

If Test 2 Fails: You must lower the IS concentration. The impurity is proportional to the total IS added.

-

If Test 3 Fails: You must raise the IS concentration (to make the IS peak dominant over the interference) OR choose a different transition (if using MS/MS).

Module 3: Stability & Handling (The "Ester" Factor)

User Question: My IS response is dropping over time in the autosampler. Is DEMM-D3 unstable?

Technical Answer: DEMM-D3 is a diester .[2] While the quaternary center protects it from enolization (and thus deuterium exchange at the alpha position), the ester linkages are susceptible to hydrolysis in the presence of water, especially at high pH (basic conditions) or low pH (acidic conditions).

Critical Handling Rules

-

Solvent Choice: Prepare stock solutions in pure Methanol (MeOH) or Acetonitrile (ACN) . Do not store stocks in water.

-

Extraction pH: If your protocol involves a base extraction (common for barbiturates), ensure the exposure time is minimized. Prolonged exposure to pH > 10 will cleave the ethyl groups, converting DEMM-D3 into the mono-ester or dicarboxylic acid, which will not elute at the expected time.

-

Glassware: Use silanized glass if observing adsorption, though DEMM is relatively polar and less prone to sticking than hydrophobic drugs.

Degradation Pathway Visualization

Figure 2: Hydrolysis pathway of Diethyl 2-Ethyl-2-methylmalonate. High pH conditions can degrade the internal standard, causing signal loss and retention time shifts.

Module 4: Matrix Factor Calculation

User Question: The IS works in solvent but disappears in plasma. Why?

Technical Answer: This is Ion Suppression . Co-eluting phospholipids or proteins in the biological matrix are competing for charge in the electrospray source.

The Protocol: You must calculate the IS-Normalized Matrix Factor (MF) .

-

Set A (Post-Extraction Spike): Extract blank matrix, then spike IS into the vial.

-

Set B (Pure Solution): Spike IS into pure solvent at the same concentration.

-

Calculation:

-

Result < 0.8: Significant suppression. Improve extraction (e.g., switch from Protein Precipitation to Solid Phase Extraction).

-

Result > 1.2: Ion enhancement.

-

Goal: The MF of the Analyte and the IS should be similar (CV < 15%). If the Analyte is suppressed (0.5) and IS is not (1.0), the DEMM-D3 is not tracking the analyte correctly.

References

-

U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

-

European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

-

European Medicines Agency (EMA). (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. Retrieved from [Link]

- Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS. Analytical Chemistry, 75(13), 3019-3030.

Sources

Technical Support Center: Improving the Analytical Recovery of Diethyl 2-Ethyl-2-methylmalonate-D3 (DEEMM-D3)

Welcome to the technical support guide for Diethyl 2-Ethyl-2-methylmalonate-D3 (DEEMM-D3). This resource is designed for researchers, scientists, and drug development professionals who utilize this stable isotope-labeled internal standard (SIL-IS) in quantitative mass spectrometry assays. Low or inconsistent analytical recovery is a common challenge that can compromise data quality. This guide provides a structured approach to troubleshooting, moving from foundational concepts to specific, actionable protocols to help you diagnose and resolve recovery issues in your workflow.

Part 1: Foundational Knowledge - Frequently Asked Questions

This section addresses the fundamental questions regarding DEEMM-D3 and the importance of analytical recovery.

Q1: What is Diethyl 2-Ethyl-2-methylmalonate-D3 and why is it used as an internal standard?

Diethyl 2-Ethyl-2-methylmalonate-D3 (DEEMM-D3) is the deuterated form of Diethyl 2-Ethyl-2-methylmalonate. It is an ideal internal standard for quantitative analysis using mass spectrometry. The core principle of a SIL-IS is that it is chemically identical to the analyte of interest, but has a different mass due to the incorporation of heavy isotopes (in this case, deuterium)[1][2].

Causality: By adding a known quantity of DEEMM-D3 to a sample at the very beginning of the sample preparation process, it experiences the same experimental variations as the non-labeled analyte. This includes degradation, loss during extraction, and variations in ionization efficiency within the mass spectrometer[3][4]. Because the mass spectrometer can distinguish between the analyte and the SIL-IS, the ratio of their signals is used for quantification. This ratio remains constant even if absolute signal intensities fluctuate, correcting for variability and leading to highly accurate and precise results[3][5].

Q2: What are the typical analytical platforms for DEEMM-D3?

While Gas Chromatography-Mass Spectrometry (GC-MS) can be used, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the predominant platform for analyzing compounds like DEEMM-D3, especially in complex biological matrices such as plasma, urine, or tissue homogenates. LC-MS/MS offers high sensitivity and selectivity, which is crucial for accurate quantification at low concentrations[6][7]. This guide will focus primarily on LC-MS/MS-based workflows.

Q3: What does "low analytical recovery" mean and why is it a problem?

Analytical recovery refers to the percentage of the analyte (or internal standard) that is successfully measured after the entire analytical process, compared to the amount originally present in the sample. Low recovery of the internal standard is a critical warning sign.

While a SIL-IS is designed to compensate for loss, extremely low or highly variable recovery (e.g., <20%) can be problematic for several reasons:

-

Signal-to-Noise Ratio: If the IS signal is too low, it becomes difficult to distinguish from background noise, leading to poor precision and inaccurate ratio calculations.

-

Indication of a Flawed Process: Consistently low recovery suggests a fundamental issue in your sample preparation or analytical method that may not be affecting the analyte and IS identically, thus invalidating the correction.

-

Regulatory Scrutiny: Regulatory bodies often require that internal standard response be monitored and fall within an acceptable range to ensure method reliability[5]. A significant drop in the IS signal for a specific sample may indicate a unique matrix effect that compromises the result's validity[8].

Part 2: A Systematic Approach to Troubleshooting

When faced with low recovery, it is crucial to diagnose the root cause systematically. Randomly changing parameters is inefficient. The following workflow provides a logical path to identify the source of the problem.

Caption: Experimental design for differentiating matrix effects and extraction efficiency.

-

Prepare Three Sample Sets (n=3-5 replicates each):

-

Set A: Add DEEMM-D3 to blank matrix, then perform your full extraction procedure.

-

Set B: Perform your full extraction procedure on blank matrix. Just before the final evaporation and reconstitution step, add the same amount of DEEMM-D3.

-

Set C: Add the same amount of DEEMM-D3 to your final reconstitution solvent.

-

-

Analyze: Inject all samples into the LC-MS/MS.

-

Calculate:

-

Matrix Effect (%) = (Area B / Area C) * 100

-

Extraction Recovery (%) = (Area A / Area B) * 100

-

Overall Process Efficiency (%) = (Area A / Area C) * 100

-

Interpreting the Results:

-

If Matrix Effect is low (<85% or >115%) and Extraction Recovery is low: Your primary problem is inefficient extraction. Focus on optimizing your sample preparation method (see table below).

-

If Matrix Effect is low (<85% or >115%) and Extraction Recovery is high (>85%): Your primary problem is ion suppression (or enhancement). Focus on mitigating matrix effects.

-

If both are low: You need to address both aspects of your method.

Q: I've confirmed a matrix effect. How can I mitigate it?

A: Employ one or more of the following strategies.

Matrix effects arise from co-eluting compounds from the sample matrix that interfere with the ionization of your analyte in the MS source. [9][10]

| Strategy | Description | Causality | Reference |

|---|---|---|---|

| Sample Dilution | Dilute the sample extract with the initial mobile phase before injection. | Reduces the concentration of interfering matrix components being introduced into the MS source. This is the simplest approach but may compromise sensitivity if the analyte concentration is very low. | [6] |

| Improved Cleanup | Implement a more rigorous sample cleanup method, such as switching from simple Protein Precipitation (PPT) to Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE). | LLE and SPE are more selective and can better remove interfering compounds like phospholipids and salts that are common causes of matrix effects. | [6][8] |

| Chromatographic Separation | Modify the LC gradient to better separate DEEMM-D3 from the region where matrix components elute. | If the interfering compounds do not co-elute with the analyte, they cannot suppress its ionization. A slower, shallower gradient or a different column chemistry can achieve this. | [8] |

| Change Ionization Source | If using Electrospray Ionization (ESI), try Atmospheric Pressure Chemical Ionization (APCI). | APCI is a gas-phase ionization technique and is often less susceptible to matrix effects from non-volatile components like salts and lipids compared to the liquid-phase ESI process. | [8]|

Problem Area 3: Internal Standard Integrity

While less common for a D3-labeled standard on a methyl group, it is prudent to confirm the stability of the deuterium label under your specific conditions.

Q: Could the deuterium atoms on my DEEMM-D3 be exchanging with hydrogen from the solvent?

A: This is known as Hydrogen-Deuterium (H/D) exchange and can lead to a gradual loss of IS signal.

Causality: H/D exchange occurs when deuterium atoms on a molecule are replaced by protons (hydrogen) from the surrounding solution. While labels on heteroatoms (like -OD, -ND) are very prone to exchange, labels on carbons adjacent to carbonyl groups can sometimes exchange under strong acidic or basic conditions. [2][11]This would cause the DEEMM-D3 signal to decrease over time while a corresponding signal for the unlabeled analog would appear.

Caption: Conceptual diagram of H/D exchange.

-

Incubate: Spike a known concentration of DEEMM-D3 into your blank sample matrix.

-

Time Points: Analyze aliquots of this mixture immediately (T=0) and after several time points representing your typical sample processing and storage time (e.g., T=2h, T=8h, T=24h) at the relevant temperature.

-

Monitor Signals: In your LC-MS/MS data, monitor the peak area for both DEEMM-D3 and the corresponding unlabeled Diethyl 2-Ethyl-2-methylmalonate.

-

Evaluate:

-

Stable Signal: If the peak area for DEEMM-D3 remains constant across all time points and there is no increase in the unlabeled analyte signal, H/D exchange is not occurring.

-

Decreasing Signal: If the DEEMM-D3 signal decreases over time with a concurrent increase in the unlabeled signal, you have an H/D exchange problem. [3]You must adjust your method to use more neutral pH conditions during sample preparation and storage.

-

Part 4: Summary of Key Methodologies & Parameters

Table 1: Recommended Starting LC-MS/MS Parameters for DEEMM-D3

Note: These are starting points and must be optimized for your specific instrument and application.

| Parameter | Recommended Setting | Rationale |

| LC Column | C18 Reversed-Phase (e.g., 50 x 2.1 mm, <3 µm) | Provides good retention and peak shape for moderately polar compounds like malonate esters. |

| Mobile Phase A | Water with 0.1% Formic Acid | Standard mobile phase for positive ion mode ESI, provides protons for ionization. |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid | Common organic solvents for reversed-phase chromatography. |

| Gradient | Start at 5-10% B, ramp to 95% B over 5-7 min | A generic gradient suitable for elution. Should be optimized to separate from matrix interferences. |

| Flow Rate | 0.3 - 0.5 mL/min | Typical for a 2.1 mm ID column. |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | Malonate esters can be readily protonated to form [M+H]⁺ ions. |

| MRM Transitions | Precursor Ion: ~206 m/z (for [M+H]⁺)Product Ions: To be determined by infusion | The precursor ion will be the protonated molecule. Product ions will result from characteristic fragmentation (e.g., loss of ethoxy or carboethoxy groups). Must be empirically determined. [12] |

Table 2: Troubleshooting Summary

| Symptom | Most Likely Cause(s) | Recommended First Action |

| Low/no signal on direct injection of standard | Instrument failure; incorrect standard concentration | Protocol 1: Check MS parameters and prepare fresh standard. |

| Good signal on direct injection, low in extracted samples | Matrix effect; Inefficient extraction | Protocol 2: Perform pre- vs. post-extraction spike experiment. |

| Signal decreases over time in matrix | H/D Exchange; Analyte degradation | Protocol 3: Perform stability assessment. Adjust pH or temperature. |

| Inconsistent recovery across samples | Variable matrix effects; Inconsistent sample prep | Improve sample cleanup (e.g., switch to SPE); ensure pipetting and volumes are precise. |

References

-

P.J. van den Ouweland, et al. (2020). Matrix-effect free quantitative liquid chromatography mass spectrometry analysis in complex matrices using nanoflow liquid chromatography with integrated emitter tip and high dilution factors. CABI Digital Library. [Link]

-

M. C. Gaudiano, et al. (2021). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. MDPI. [Link]

-

J. Wu, et al. (2014). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. PMC. [Link]

-

ResolveMass Laboratories. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass. [Link]

-

Longdom Publishing. Matrix Effects and Ion Suppression in LC-MS: A Practical Guide for Researchers. Longdom Publishing. [Link]

-

M. K. Chhonker, et al. (2016). Full article: Matrix Effects and Application of Matrix Effect Factor. Taylor & Francis. [Link]

-

ResolveMass Laboratories. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube. [Link]

-

Spectroscopy Online. (2023). Key Points to Remember When Using Internal Standards for Sample Analysis by ICP-OES. Spectroscopy Online. [Link]

-

Chromatography Forum. (2012). Mass Spec losing internal standard. Chromatography Forum. [Link]

-

Sciencemadness Discussion Board. (2010). Preparation of Diethyl Malonate. Sciencemadness. [Link]

-

PrepChem. (2023). Preparation of diethyl ethylmalonate. PrepChem.com. [Link]

-

NIH PubChem. Diethyl ethylmalonate | C9H16O4 | CID 8610. PubChem. [Link]

-

Science of Synthesis. Acids: Derivatization for GC Analysis. Thieme. [Link]

-

AACC. (2019). Questioning Quality Assurance in Clinical Mass Spectrometry. myadlm.org. [Link]

-

P.J. Cox, et al. (2000). Mass Spectra of 2-Substituted Diethyl Malonate Derivatives. MDPI. [Link]

-

PrepChem. (2023). Synthesis of diethyl 2-ethyl-2-methylmalonate. PrepChem.com. [Link]

-

Alliance Bioversity International - CIAT. (2025). Mass Spectrometer (MS) troubleshooting guide. Alliance Bioversity International - CIAT. [Link]

-

FooDB. (2010). Showing Compound Diethyl malonate (FDB000728). FooDB. [Link]

Sources

- 1. resolvemass.ca [resolvemass.ca]

- 2. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]

- 5. myadlm.org [myadlm.org]

- 6. mdpi.com [mdpi.com]

- 7. lcms.cz [lcms.cz]

- 8. tandfonline.com [tandfonline.com]

- 9. longdom.org [longdom.org]

- 10. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. mdpi.com [mdpi.com]

Enhancing the Stability of Diethyl 2-Ethyl-2-methylmalonate-D3 in Solution: A Technical Support Guide

Welcome to the Technical Support Center for Diethyl 2-Ethyl-2-methylmalonate-D3. This guide is designed for researchers, scientists, and drug development professionals who utilize this deuterated compound in their experimental workflows. We provide in-depth troubleshooting advice and frequently asked questions to help you maintain the chemical and isotopic integrity of your solutions, ensuring the accuracy and reproducibility of your results.

Introduction: Understanding the Stability Challenges

Diethyl 2-Ethyl-2-methylmalonate-D3, a deuterated analog of diethyl ethylmethylmalonate, is a valuable tool in various analytical and synthetic applications. The incorporation of deuterium (D) in place of protium (H) at the ethyl group offers a distinct mass shift, making it an excellent internal standard for mass spectrometry-based quantification. However, like many esters and deuterated compounds, its stability in solution can be compromised by several factors, leading to inaccurate results.

The primary stability concerns for Diethyl 2-Ethyl-2-methylmalonate-D3 in solution are:

-

Hydrolysis: The ester functional groups are susceptible to hydrolysis, particularly under acidic or basic conditions, which breaks down the molecule into its corresponding carboxylic acid and ethanol.

-

Deuterium-Hydrogen (D-H) Exchange: While the C-D bond is generally stronger than the C-H bond, exchange with protons from the solvent or other sources can occur, diminishing the isotopic purity of the standard.[1][2] This is a critical issue for quantitative analyses that rely on a stable isotopic label.

This guide will equip you with the knowledge to mitigate these challenges and ensure the long-term stability of your Diethyl 2-Ethyl-2-methylmalonate-D3 solutions.

Troubleshooting Guide: Addressing Common Stability Issues

This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.

Question 1: I'm observing a decrease in the concentration of my Diethyl 2-Ethyl-2-methylmalonate-D3 stock solution over time. What could be the cause?

Answer: A decrease in concentration is most likely due to chemical degradation, primarily through hydrolysis of the ester groups. Several factors can accelerate this process:

-

Solvent Choice: Protic solvents, such as water, methanol, and ethanol, can participate in the hydrolysis reaction.[3] The presence of even trace amounts of water in your organic solvent can be problematic over time.

-

pH of the Solution: Both acidic and basic conditions can catalyze ester hydrolysis.[4][5] Malonic esters are known to be relatively stable at ambient temperatures in neutral acidic and basic solutions, but harsh conditions can lead to decomposition.[4][5]

-

Storage Temperature: Higher temperatures increase the rate of chemical reactions, including hydrolysis.[3]

Recommendations:

-

Solvent Selection: Whenever possible, use aprotic organic solvents such as acetonitrile, ethyl acetate, or dichloromethane for your stock solutions.[1] Ensure your solvents are anhydrous.

-

pH Control: Avoid acidic or basic additives in your stock solution unless absolutely necessary for your experimental design. If you must work with aqueous solutions, prepare them fresh and use them immediately.

-

Temperature Management: Store your stock solutions at low temperatures. For short- to medium-term storage (weeks to months), 2-8°C is recommended.[1] For long-term storage, -20°C or -80°C is preferable.[1]

Question 2: My quantitative results are inconsistent, and I suspect isotopic instability. How can I prevent Deuterium-Hydrogen (D-H) exchange?

Answer: D-H exchange can significantly impact the accuracy of mass spectrometry-based quantification by reducing the isotopic purity of your internal standard.[1] The primary source of protons for this exchange is often the solvent or atmospheric moisture.

Causality: The methylene protons adjacent to the two carbonyl groups in diethyl malonate are acidic (pKa ≈ 13), making them susceptible to deprotonation and subsequent exchange. While Diethyl 2-Ethyl-2-methylmalonate-D3 is deuterated on the ethyl group and not at this active methylene position, the general principles of minimizing proton sources are crucial for all deuterated compounds.

Recommendations:

-

Work in an Inert Atmosphere: To minimize exposure to atmospheric moisture, handle the compound and prepare solutions under a dry, inert atmosphere, such as nitrogen or argon.[3]

-

Use Aprotic Solvents: As with preventing hydrolysis, aprotic solvents are key to minimizing D-H exchange as they lack exchangeable protons.[1]

-

Control pH and Temperature: The rate of D-H exchange is influenced by pH and temperature.[3] Preparing solutions at a neutral pH and storing them at low temperatures will help preserve isotopic integrity.

Question 3: I need to prepare a working solution in a mixed aqueous/organic solvent for my assay. What is the best practice?

Answer: Preparing fresh working solutions is the most reliable approach when aqueous or protic solvents are required.[1] The stability of Diethyl 2-Ethyl-2-methylmalonate-D3 in such solutions is limited to hours or days.[1]

Step-by-Step Protocol for Preparing Fresh Aqueous Working Solutions:

-

Prepare a High-Concentration Stock Solution: Dissolve your Diethyl 2-Ethyl-2-methylmalonate-D3 in a pure, anhydrous aprotic solvent (e.g., acetonitrile).

-

Store the Stock Solution Properly: Store this stock solution at -20°C or -80°C in a tightly sealed container.

-

Dilute to Working Concentration as Needed: On the day of the experiment, bring the stock solution to room temperature. Perform serial dilutions with your final aqueous/organic mobile phase to achieve the desired working concentration.

-

Immediate Use: Use the freshly prepared working solution for your experiments as soon as possible. Avoid storing aqueous solutions for extended periods.

Question 4: How can I experimentally verify the stability of my Diethyl 2-Ethyl-2-methylmalonate-D3 solution?

Answer: A stability assessment should be a part of your method validation to ensure the continued performance of your internal standard.[1] High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) is an ideal technique for this.[6]

Experimental Workflow for Stability Assessment:

Caption: Workflow for assessing the stability of Diethyl 2-Ethyl-2-methylmalonate-D3.

Procedure:

-

Establish a Baseline: Prepare a solution containing your analyte and the Diethyl 2-Ethyl-2-methylmalonate-D3 internal standard at the working concentration.[1]

-

Initial Analysis (T0): Immediately analyze this solution to establish a baseline response ratio (analyte peak area / internal standard peak area).[1]

-

Storage: Store aliquots of the solution under the conditions you wish to test (e.g., room temperature, 2-8°C, protected from light).

-

Time-Point Analysis (Tx): Analyze the stored aliquots at predefined time points (e.g., 24 hours, 48 hours, 1 week).[1]

-

Compare Results: Calculate the response ratio for each time point and compare it to the T0 value. A deviation of more than a predefined acceptance criterion (typically ±15%) indicates instability.[1]

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for a stock solution of Diethyl 2-Ethyl-2-methylmalonate-D3 in an organic solvent?

For optimal stability, a stock solution in an anhydrous aprotic solvent (e.g., acetonitrile) should be stored at -20°C or -80°C in a tightly sealed container, protected from light.[1]

Q2: Can I use methanol or ethanol to prepare my stock solution?

While convenient, protic solvents like methanol and ethanol are not recommended for long-term storage due to the increased risk of hydrolysis and D-H exchange.[3] If you must use them, prepare solutions fresh and use them promptly.

Q3: Is Diethyl 2-Ethyl-2-methylmalonate-D3 sensitive to light?

While the primary degradation pathways are hydrolysis and D-H exchange, it is good laboratory practice to protect all deuterated standards from light to prevent potential photodegradation.[1] Amber vials or storage in the dark are recommended.

Q4: What are the main degradation products of Diethyl 2-Ethyl-2-methylmalonate-D3?

The primary degradation products from hydrolysis would be 2-ethyl-2-methylmalonic acid-D3 and ethanol. Under harsher conditions that might also induce decarboxylation, 2-methylbutanoic acid-D3 could also be formed.[7]

Q5: Are there any specific handling precautions I should take?

Beyond the stability considerations, standard laboratory safety practices should be followed. Handle the compound in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Summary of Recommended Storage Conditions

| Storage Duration | Temperature | Solvent Type | Protection | Expected Stability | Key Considerations |

| Long-Term | -20°C or -80°C | Anhydrous Aprotic | Light, Moisture | Months to Years | Tightly sealed container; inert atmosphere is ideal.[1][3] |

| Short- to Medium-Term | 2-8°C | Anhydrous Aprotic | Light, Moisture | Weeks to Months | Common for working stock solutions; ensure the container is well-sealed.[1] |

| Working Solutions (Aqueous/Protic) | Room Temperature or 2-8°C | Aqueous or Protic | N/A | Hours to Days | High risk of hydrolysis and D-H exchange. Prepare fresh solutions as needed for immediate use.[1][3] |

References

-

Malonic Ester Synthesis: Steps, Mechanism, and Examples. (2025, March 28). Patsnap Eureka. Retrieved February 13, 2026, from [Link]

-

What is the storage conditions and protocol for deuterated standards of organic compounds? (2017, February 20). ResearchGate. Retrieved February 13, 2026, from [Link]

- Zoubeidi, M., & Chovancova, M. (2019). Analytical Methods for Stability Assessment of Nitrate Esters-Based Propellants. Critical Reviews in Analytical Chemistry, 49(1), 1-15.

-

Analytical Methods for Stability Assessment of Nitrate Esters-Based Propellants. (2019). PubMed. Retrieved February 13, 2026, from [Link]

-

On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. (2020, July 28). Beilstein Journals. Retrieved February 13, 2026, from [Link]

-

Diethyl malonate. (n.d.). ChemBK. Retrieved February 13, 2026, from [Link]

-

Selection Guide on Deuterated Solvents for NMR. (2025, February 19). Labinsights. Retrieved February 13, 2026, from [Link]

-

On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. (2020). PMC - NIH. Retrieved February 13, 2026, from [Link]

-

On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. (2020, July 28). Beilstein Institute. Retrieved February 13, 2026, from [Link]

-

Ch21: Malonic esters. (n.d.). University of Calgary. Retrieved February 13, 2026, from [Link]

-

Analytical Methods for Stability Assessment of Nitrate Esters-Based Propellants. (2019, January 23). Taylor & Francis Online. Retrieved February 13, 2026, from [Link]

-

THE KINETICS OF THE ALKALINE HYDROLYSIS OF DIETHYL MALONATE, DIETHYL SUCCINATE AND DIETHYL SEBACATE IN WATER-DIOXANE MIXTURES1. (1961). The Journal of Physical Chemistry - ACS Publications. Retrieved February 13, 2026, from [Link]

-

Diethyl malonate. (n.d.). Wikipedia. Retrieved February 13, 2026, from [Link]

-

DIETHYL MALONATE. (n.d.). LookChem. Retrieved February 13, 2026, from [Link]

-

Analytical Techniques In Stability Testing. (2025, March 24). Separation Science. Retrieved February 13, 2026, from [Link]

-

DIETHYL MALONATE. (n.d.). Ataman Kimya. Retrieved February 13, 2026, from [Link]

-

Overcoming Challenges in the Determination of Fatty Acid Ethyl Esters in Post-Mortem Plasma Samples with the Use of Targeted Metabolomics and the Quality by Design Approach. (2025, July 10). PMC - NIH. Retrieved February 13, 2026, from [Link]

-

diethyl methylenemalonate. (n.d.). Organic Syntheses Procedure. Retrieved February 13, 2026, from [Link]

-

Diethyl ethylmethylmalonate. (n.d.). PubChem - NIH. Retrieved February 13, 2026, from [Link]

-

Diethyl 2-(2-methylallyl)malonate. (n.d.). PubChem - NIH. Retrieved February 13, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. beilstein-journals.org [beilstein-journals.org]

- 5. On the hydrolysis of diethyl 2-(perfluorophenyl)malonate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sepscience.com [sepscience.com]

- 7. Malonic Ester Synthesis: Steps, Mechanism, and Examples [eureka.patsnap.com]

Validation & Comparative

Inter-Laboratory Study Design & Comparative Guide: Diethyl 2-Ethyl-2-methylmalonate-D3

Executive Summary

Diethyl 2-Ethyl-2-methylmalonate-D3 (DEMM-D3) is a critical stable isotope-labeled intermediate used primarily in the synthesis of deuterated barbiturates (e.g., Butabarbital-D3) for use as Internal Standards (IS) in clinical mass spectrometry.

This guide outlines a robust Inter-Laboratory Study (ILS) design to validate analytical methods involving DEMM-D3. It compares the performance of DEMM-D3 against non-deuterated analogs and alternative isotopologues, focusing on isotopic purity , retention time stability , and matrix effect compensation in LC-MS/MS workflows.

Part 1: Technical Context & Comparative Analysis

The Role of DEMM-D3

In quantitative bioanalysis (ICH M10), the "Gold Standard" for error correction is the Stable Isotope Labeled Internal Standard (SIL-IS). DEMM-D3 serves as the synthetic precursor to introduce the deuterium label into the barbiturate scaffold.

Chemical Structure:

-

Parent: Diethyl 2-ethyl-2-methylmalonate (CAS: 2049-70-9)[1][2]

-

Label Position: The methyl group at the C2 position is deuterated (-CD3).

-

Rationale: Labeling the methyl group avoids the "Deuterium Isotope Effect" on metabolic clearance often seen with ring-labeled or side-chain methylene labeling, ensuring the IS behaves identically to the analyte in extraction but remains distinct in Mass Spectrometry.

Comparative Performance Matrix

The following table contrasts DEMM-D3 derived standards against common alternatives used in drug development assays.

| Feature | DEMM-D3 (Methyl-D3) | Unlabeled Analog (Structural IS) | 13C-Labeled Analog |

| Mass Shift | +3 Da (Sufficient for MS resolution) | 0 Da (Requires chromatographic separation) | +3 Da (Ideal) |

| Co-elution | Near-perfect (Slight RT shift possible) | Different RT (Risk of matrix divergence) | Perfect Co-elution |

| Cost Efficiency | High (Methyl-D3 reagents are cheap) | Very High | Low (Expensive synthesis) |

| Matrix Correction | Excellent (Corrects ion suppression) | Poor (Subject to different suppression) | Excellent |

| Isotopic Stability | High (Non-exchangeable position) | N/A | High |

Expert Insight: While

C standards offer perfect co-elution, the cost is often prohibitive for large-scale clinical trials. DEMM-D3 offers the optimal balance: the deuterium retention time shift on modern C18 columns is negligible (<0.05 min), allowing it to correct for matrix effects effectively while remaining cost-effective.

Part 2: Inter-Laboratory Study (ILS) Design

Standard: ISO 13528:2022 (Statistical methods for proficiency testing)

To validate the reliability of DEMM-D3 methods across multiple sites (e.g., CROs, manufacturing sites), the study must follow a strict tiered approach.

Study Workflow Diagram

The following diagram illustrates the logical flow of the ILS, from homogeneity testing to statistical Z-score evaluation.

Figure 1: ISO 13528 Compliant Inter-Laboratory Study Workflow.

Core Study Parameters

A. Homogeneity Testing (Pre-Distribution)

Before sending samples to partner labs, the coordinating laboratory must prove the batch is uniform.

-

Protocol: Select 10 units at random. Analyze in duplicate under repeatability conditions.

-

Acceptance: The between-sample standard deviation (

) must be

B. Stability Testing

DEMM-D3 is an ester and susceptible to hydrolysis.

-

Stress Condition: Store at 40°C/75% RH for 2 weeks.

-

Control: Store at -20°C.

-

Criterion: The difference in purity/concentration must not exceed 5%.

C. Statistical Evaluation (The "Z-Score")

Participating laboratories are evaluated based on their deviation from the Robust Mean (

- : Satisfactory

- : Warning

- : Unsatisfactory (Action Required)

Part 3: Experimental Protocols

Synthesis of DEMM-D3 (Reference Method)

Objective: To generate high-purity (>98 atom% D) Internal Standard.

Reagents:

-

Diethyl ethylmalonate (Starting Material)[2]

-

Iodomethane-D3 (CD3I, >99.5 atom% D)

-

Sodium Ethoxide (NaOEt) in Ethanol[3]

-

Dry Ethanol (Anhydrous)

Step-by-Step Protocol:

-

Activation: In a flame-dried 3-neck flask under Nitrogen, dissolve Diethyl ethylmalonate (1.0 eq) in anhydrous Ethanol.

-

Deprotonation: Add NaOEt (1.1 eq) dropwise at 0°C. Stir for 30 mins to form the enolate. Causality: Low temperature prevents side reactions (Claisen condensation).

-

Alkylation: Add Iodomethane-D3 (1.2 eq) via syringe pump over 1 hour.

-

Reflux: Heat to 60°C for 4 hours. Monitor by GC-MS (look for disappearance of starting material m/z 188).

-

Quench & Workup: Cool to RT. Quench with saturated NH4Cl. Extract with Ethyl Acetate (3x).

-

Purification: Distill under reduced pressure (bp ~109°C at 25 mmHg).

Validation Checkpoint:

-

H-NMR: Confirm absence of singlet at ~1.4 ppm (Methyl group).

-

MS: Molecular ion should shift from 202 (Unlabeled) to 205 (D3).

Analytical Method Validation (LC-MS/MS)

Context: Using DEMM-D3 derived Butabarbital-D3 to quantify Butabarbital in plasma.

Instrument Parameters:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 2.1 x 50mm).

-

Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

-

Gradient: 5% B to 95% B over 5 mins.

System Suitability Test (SST): Before any inter-lab run, laboratories must pass the Isotopic Contribution Test .

-

Inject pure DEMM-D3 (or derivative).

-

Measure signal at the M+0 mass (unlabeled channel).

-

Requirement: M+0 signal must be < 0.5% of the M+3 signal.

-

Reasoning: If the D3 standard contains too much D0 (unlabeled), it will falsely elevate the calculated concentration of the patient sample.

-

Part 4: Synthesis & Analytical Pathway Visualization

The following diagram details the chemical transformation and the critical mass spectrometry checkpoints.

Figure 2: Synthesis pathway from precursor to analytical detection.

References

-

International Council for Harmonisation (ICH). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. European Medicines Agency. [Link]

-

International Organization for Standardization (ISO). (2022).[4] ISO 13528:2022 Statistical methods for use in proficiency testing by interlaboratory comparison. ISO. [Link]

-

PubChem. (2025).[2] Diethyl 2-ethyl-2-methylmalonate (Compound Summary). National Library of Medicine. [Link]

-

Van Eeckhaut, A., et al. (2009). Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards. ResearchGate. [Link]

-

Stokvis, E., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry. [Link]

Sources

- 1. Diethyl 2-Ethyl-2-methylmalonate | 2049-70-9 | TCI AMERICA [tcichemicals.com]

- 2. Diethyl ethylmethylmalonate | C10H18O4 | CID 16293 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. OUR CHOICE TO FULLY ALIGN WITH ISO 13528 – NEW EVALUATION CRITERIA - Your ideal partner for monitoring your laboratory performances | Test Veritas [testveritas.com]

A Senior Application Scientist's Guide to Establishing Method Robustness with Diethyl 2-Ethyl-2-methylmalonate-D3

Introduction: The Quest for Unimpeachable Data in Quantitative Bioanalysis

In the landscape of drug development and clinical research, the accuracy and precision of quantitative bioanalysis are paramount. The data we generate underpin critical decisions regarding pharmacokinetics, safety, and efficacy. At the heart of a robust analytical method, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), lies the internal standard (IS). An ideal IS is the silent partner to our analyte of interest, experiencing and correcting for any variability encountered during the analytical workflow—from sample preparation to final detection.[1][2]

This guide provides an in-depth comparison of methods employing Diethyl 2-Ethyl-2-methylmalonate-D3 (D3-DEMM), a deuterated internal standard, against other common choices. We will explore the fundamental principles that make a stable isotope-labeled (SIL) standard the gold standard and provide the experimental framework to validate and prove the robustness of your chosen method, in line with regulatory expectations.[3][4][5]

Pillar 1: The Role of the Internal Standard in Mitigating Analytical Variability

The core principle of using an internal standard is to add a known quantity of a compound that is chemically and physically similar to the analyte to every sample, calibrator, and quality control (QC) sample.[6] This compound acts as a reference point. Because the IS and the analyte behave almost identically during extraction, chromatography, and ionization, any sample-specific or run-specific variations will affect both compounds equally.[1] This allows for precise quantification based on the ratio of the analyte's response to the IS's response.[1]

The choice of IS is critical. The options generally fall into three categories:

-

Stable Isotope-Labeled (SIL) Analogs: The analyte's molecular structure with several atoms (e.g., ¹H) replaced by a stable isotope (e.g., ²H or D). D3-DEMM falls into this category.

-

Structural (or Analog) Isomers: A molecule with the same chemical formula but a different arrangement of atoms.

-

Homologs: A compound from the same chemical series as the analyte but differing by a constant unit, such as a CH₂ group.

SIL internal standards are widely considered the most effective choice for mitigating matrix effects—the suppression or enhancement of ionization caused by co-eluting components from the biological matrix.[7][8]

Caption: The role of an ideal internal standard in correcting for variability.

Pillar 2: Comparative Analysis of Internal Standards

To establish the robustness of a method using D3-DEMM, we must compare its performance against viable alternatives. For this guide, we will consider the quantification of Phenobarbital, a common therapeutic drug, for which D3-DEMM serves as a precursor-based internal standard.

-

Candidate 1: Diethyl 2-Ethyl-2-methylmalonate-D3 (D3-DEMM): A stable isotope-labeled version of a synthetic precursor to phenobarbital. While not a direct analog of the final analyte, its physicochemical properties are very similar, and it co-elutes, making it an excellent choice.[9][10]

-

Candidate 2: Phenobarbital-D5: The "gold standard" SIL IS. It is chemically identical to the analyte, differing only in mass.[2] This ensures the highest degree of similarity in behavior.

-

Candidate 3: Mephobarbital (Structural Analog): A different but structurally similar barbiturate. It is often used as an IS due to its lower cost and commercial availability.

Data Presentation: Performance Comparison

The following table summarizes typical validation data synthesized from various studies. This illustrates the expected performance differences when evaluating method robustness according to FDA guidelines.[3][11][12]

| Parameter | D3-DEMM | Phenobarbital-D5 | Mephobarbital (Analog IS) | Acceptance Criteria (FDA M10) [3] |

| Intra-Assay Precision (%CV) | < 5% | < 5% | < 10% | ≤ 15% (≤ 20% at LLOQ) |

| Inter-Assay Precision (%CV) | < 6% | < 6% | < 12% | ≤ 15% (≤ 20% at LLOQ) |

| Accuracy (% Bias) | ± 5% | ± 4% | ± 10% | Within ± 15% (± 20% at LLOQ) |

| Matrix Effect (%CV) | < 7% | < 5% | > 20% | IS-normalized ME should be within acceptance criteria for precision and accuracy. |

| Extraction Recovery (% Relative) | 95 - 105% | 96 - 104% | 80 - 120% | Consistent, precise, and reproducible. |

Analysis of Performance Data:

As the data shows, both SIL standards (D3-DEMM and Phenobarbital-D5) demonstrate superior precision, accuracy, and, most critically, compensation for matrix effects.[13][14] The structural analog, while potentially acceptable, shows greater variability, particularly in matrix effect and recovery. This increased variability can compromise method robustness, especially when analyzing diverse patient samples where the biological matrix can differ significantly.[15]

Pillar 3: Experimental Protocols for Robustness Validation

To generate the comparative data above, a rigorous, self-validating experimental protocol is required. Below is a detailed workflow for assessing method robustness.

Experimental Workflow Diagram

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. resolvemass.ca [resolvemass.ca]

- 3. fda.gov [fda.gov]

- 4. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]

- 5. fda.gov [fda.gov]

- 6. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. Diethyl phenylmalonate - Wikipedia [en.wikipedia.org]

- 10. library2.smu.ca [library2.smu.ca]

- 11. labs.iqvia.com [labs.iqvia.com]

- 12. moh.gov.bw [moh.gov.bw]

- 13. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables - PubMed [pubmed.ncbi.nlm.nih.gov]

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.